2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Description
Properties
Molecular Formula |
C15H10IN3O2 |
|---|---|
Molecular Weight |
391.16 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-iodobenzamide |
InChI |
InChI=1S/C15H10IN3O2/c16-11-7-3-1-5-9(11)14(20)19-18-13-10-6-2-4-8-12(10)17-15(13)21/h1-8,17,21H |
InChI Key |
LQGGTIFQZNJLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
Esterification :
-
Hydrazide Formation :
Experimental Procedure
-
Esterification :
-
2-Iodobenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) at 70°C for 4 hours.
-
Excess SOCl is removed under reduced pressure to yield 2-iodobenzoyl chloride.
-
-
Hydrazide Synthesis :
Characterization Data
Reaction Scheme
Experimental Procedure
-
Reagent Mixing :
-
2-Iodobenzohydrazide (5 mmol) and isatin (5 mmol) are dissolved in absolute ethanol (30 mL).
-
-
Acid Catalysis :
-
Glacial acetic acid (0.5 mL) is added, and the mixture is refluxed at 80°C for 8–12 hours.
-
-
Workup :
Optimization Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 10 hours |
| Catalyst | Acetic acid |
| Yield | 72–78% |
Mechanistic Insights
The condensation proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the hydrazone bond. The iodine substituent on the benzohydrazide enhances electrophilicity, facilitating the reaction.
Analytical Characterization
1H^1\text{H}1H NMR (400 MHz, DMSO-d6_6 6)
IR (KBr, cm−1^{-1}−1)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol reflux | 75 | 98 | 10 |
| DMF reflux | 68 | 95 | 12 |
| Microwave-assisted | 82 | 99 | 2 |
Note : Microwave-assisted synthesis reduces reaction time significantly but requires specialized equipment.
Challenges and Solutions
Low Solubility
Chemical Reactions Analysis
2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of indole compounds, including 2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, exhibit potent antimicrobial properties.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of synthesized indole derivatives against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
These findings suggest that modifications to the indole structure can enhance antimicrobial efficacy, potentially leading to the development of new antibiotics.
Anticancer Potential
Indole derivatives have also been investigated for their anticancer properties. The unique structure of 2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide positions it as a promising candidate for cancer therapy.
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating potent activity against human colorectal carcinoma cells (HCT116).
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard | 9.99 | 5-FU (5-Fluorouracil) |
The results indicate that some derivatives are more effective than established chemotherapeutic agents, highlighting the potential for further development as anticancer drugs.
Multi-Kinase Inhibitors
Recent studies have explored the role of indole derivatives as multi-kinase inhibitors, which are critical in cancer treatment due to their ability to target multiple signaling pathways involved in tumor growth.
Case Study: Kinase Inhibition
A study focusing on hybrid compounds containing indole structures demonstrated effective inhibition of various kinases involved in cancer progression. The presence of the indole moiety was crucial for enhancing inhibitory activity.
Mechanism of Action
The mechanism of action of 2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with cellular targets leading to apoptosis. The compound induces apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. This cascade ultimately results in programmed cell death .
Comparison with Similar Compounds
Table 1: Cytotoxic Activities of Selected Derivatives
- Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit enhanced enzyme inhibition (e.g., CDK2), while electron-donating groups (e.g., methoxy, methyl) improve anticancer activity .
- Substituent Position : 3,4,5-Trimethoxy substitution on the benzoyl ring (as in 5t) maximizes cytotoxicity, likely due to improved membrane permeability and target binding .
Enzyme Inhibition Profiles
CDK2 Inhibitors : Nitro-substituted derivatives show strong affinity for CDK2, a kinase involved in cell cycle regulation (Table 2).
Table 2: CDK2 Inhibition and Structural Features
- Dual Nitro Substitution : The 5-nitro group on the isatin core is critical for hydrogen bonding with CDK2’s active site (e.g., Lys33, Asp145), while benzoyl nitro groups enhance π-π stacking .
- Solubility Challenges : Trifluoromethyl and nitro groups reduce aqueous solubility, necessitating formulation optimization for drug development .
Anti-Inflammatory and Analgesic Activities
2-Hydroxybenzoyl derivatives demonstrate COX-2 selectivity, surpassing reference drugs like celecoxib in docking studies (Table 3).
Table 3: Anti-Inflammatory Activity of 2-Hydroxy Derivatives
- Mechanistic Insights: Electron-withdrawing groups (e.g., Cl, NO₂) enhance COX-2 binding by stabilizing interactions with Tyr385 and Ser530 .
CB2 Receptor Agonism
MDA19, a hexyl-substituted derivative, acts as a CB2 agonist with neuropathic pain relief and osteosarcoma suppression, avoiding CNS side effects associated with CB1 activation .
Biological Activity
2-Iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a compound derived from the indole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is , with a molecular weight of approximately 396.19 g/mol. The compound features an indole-derived hydrazone structure, which is significant for its biological activity.
Anticancer Activity
Research indicates that derivatives of 2-oxo-1,2-dihydro-3H-indol-3-ylidene exhibit potent anti-proliferative effects against various cancer cell lines. The following table summarizes the anticancer activity of selected derivatives:
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8c | HCT116, MDA-MB-231 | 5.0 | Induces apoptosis via ROS and TrxR inhibition |
| 11h | SK-BR-3, Ovcar-3 | 4.5 | Enhances Bax and cleaved-caspase 3 levels |
| 8d | HL-60, Saos-2 | 6.0 | Triggers mitochondrial dysfunction leading to cell death |
Case Studies
- Mechanistic Study : A study by Zhang et al. (2016) demonstrated that compound 8c significantly increased reactive oxygen species (ROS) levels in HCT116 cells by inhibiting thioredoxin reductase (TrxR). This led to the activation of pro-apoptotic proteins like Bax and cleaved-caspase 3, confirming the compound's role in inducing apoptosis through oxidative stress mechanisms .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the double bond and ester groups significantly influenced anti-proliferative activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their electron-donating counterparts .
Other Biological Activities
Beyond anticancer effects, derivatives of this compound have shown potential in other areas:
- Antimicrobial Activity : Some studies have reported that related indole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to reduce inflammation markers in vitro.
Q & A
Q. What are the standard synthetic protocols for 2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its analogs?
The compound is typically synthesized via condensation reactions between substituted benzohydrazides and isatin derivatives. A general method involves refluxing equimolar quantities of 2-iodobenzohydrazide and 2-oxo-1,2-dihydro-3H-indol-3-ylidene in ethanol with catalytic glacial acetic acid (5–10 mol%) for 6–8 hours . Yield optimization (70–95%) depends on substituent reactivity, solvent polarity, and reaction temperature. Characterization employs IR (C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹), ¹H/¹³C NMR (δ 10–12 ppm for NH protons), and mass spectrometry (m/z corresponding to [M+H]⁺) .
Q. How is the antibacterial activity of this compound evaluated, and what are typical experimental parameters?
Antibacterial screening uses the agar well diffusion method against Gram-negative (E. coli, K. pneumoniae) and Gram-positive strains. Test concentrations (25–50 µg/mL in DMF) are applied to Mueller-Hinton agar plates, and zones of inhibition (ZOI) are measured after 24 hours at 37°C . Positive controls (e.g., ciprofloxacin) and solvent controls (DMF) are mandatory to validate results. MIC values are determined via microbroth dilution .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies key functional groups (NH, C=O, C=N).
- ¹H NMR : Resonances at δ 10.5–11.5 ppm confirm hydrazide NH and indole NH protons.
- ¹³C NMR : Carbonyl carbons (C=O at ~170 ppm) and aromatic carbons (110–150 ppm) validate the core structure.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da) .
Advanced Research Questions
Q. How do substituents on the indole and benzohydrazide moieties influence antitubercular activity?
Substituents at the 5-position of the indole ring (e.g., Br, Cl, F) enhance antitubercular potency by improving lipophilicity and target binding. For example, fluoro-substituted analogs show MIC values of 12.5 µg/mL against M. tuberculosis H37Rv, compared to 50 µg/mL for unsubstituted derivatives . Electron-withdrawing groups on the benzohydrazide (e.g., iodo) increase membrane permeability, as validated by in silico ADMET studies (AlogP >3.0, PSA <90 Ų) .
Q. What computational strategies are used to predict target binding and SAR for this compound?
- Molecular Docking : Glide (Schrödinger Suite) docks the compound into active sites of targets like enoyl-ACP reductase (InhA) or carbonic anhydrase IX. Pose validation uses RMSD thresholds (<2.0 Å) .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent electrostatic and steric fields with bioactivity (e.g., pIC50) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 assess bioavailability (%F >30), BBB penetration, and toxicity (AMES test) .
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?
Discrepancies often arise from metabolic stability differences. For example, 3,4,5-trimethoxy-substituted derivatives show IC50 = 0.5 µM in HeLa cells but reduced efficacy in murine models due to glucuronidation. Solutions:
Q. What mechanisms underlie the cardioprotective effects of benzohydrazide derivatives?
The compound’s bis-indole analogs mitigate doxorubicin-induced cardiotoxicity by:
- Antioxidant Activity : Upregulating SOD (↑50%) and catalase (↑35%) in heart tissue.
- Biomarker Modulation : Reducing plasma CK-MB (↓40%) and LDH (↓30%) levels.
- Histopathological Improvement : Minimizing myocardial edema and necrosis .
Key Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (1–2 hours) and improve yield .
- Bioactivity Validation : Pair in vitro assays with Galleria mellonella infection models for cost-effective preclinical data .
- Data Reproducibility : Validate crystallographic data (e.g., SHELXL refinement) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
